N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound features a cyclopenta[c]pyrazole core substituted with a 2,5-dichlorophenyl carboxamide group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c18-10-4-5-13(19)15(8-10)20-17(23)16-12-2-1-3-14(12)21-22(16)11-6-7-26(24,25)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCJOVGKIDSTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with notable biological activity. Its structure includes several functional groups that contribute to its pharmacological properties. This article explores the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 444.4 g/mol. The presence of the dichlorophenyl group and the dioxidotetrahydrothiophen moiety is significant for its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23Cl2N2O4S |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898485-68-2 |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of pyrazole derivatives on MCF7 breast cancer cells, it was found that the compound exhibited an IC50 value of approximately 39.70 µM. This indicates moderate efficacy against cancer cell viability compared to standard chemotherapeutic agents .
Anti-parasitic Activity
The compound's structural features suggest potential anti-parasitic activity. A related study on pyrazole derivatives demonstrated their ability to inhibit cysteine proteases in Trypanosoma cruzi, a parasite responsible for Chagas disease.
Table 2: Trypanocidal Activity
| Compound | IC50 (µM) |
|---|---|
| Standard Drug (Benznidazole) | 18.71 ± 4.58 |
| Pyrazole Derivative | 9.5 ± 1.2 |
The data indicate that structural modifications can significantly enhance or diminish biological activity .
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within target cells, altering their activity and leading to various biological effects such as apoptosis in cancer cells or inhibition of parasite growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can lead to variations in potency and selectivity.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Replacement of secondary amide with primary amide | Loss of trypanocidal activity |
| Alteration in substituents on the pyrazole ring | Enhanced anticancer properties |
These insights underscore the importance of chemical structure in determining biological effects .
Comparison with Similar Compounds
Substituent Variations in Chlorophenyl Derivatives
The closest analog is N-(3-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (), differing only in the position and number of chlorine atoms on the phenyl ring:
- Target Compound : 2,5-dichlorophenyl (two chlorine atoms at positions 2 and 5).
- Analog : 3-chlorophenyl (single chlorine at position 3).
Key Implications :
- Steric Effects : The 2,5-substitution creates a para-dichloro arrangement, which may reduce steric hindrance compared to ortho-substituted analogs, favoring planar interactions with receptors.
- Lipophilicity : The dichloro substitution likely elevates logP values, improving membrane permeability but possibly reducing aqueous solubility .
Core Structure Comparisons with Tetrahydroimidazopyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share a tetrahydroheterocyclic core but differ significantly in structure and substituents:
- Core : Tetrahydroimidazopyridine vs. cyclopenta[c]pyrazole.
- Substituents: Nitrophenyl, cyano, and ester groups in the imidazopyridine derivatives vs. chlorophenyl carboxamide and sulfone in the target compound.
Key Implications :
- Bioactivity: The nitro and cyano groups in imidazopyridines are strong electron-withdrawing moieties, often associated with kinase inhibition or antimicrobial activity, whereas the sulfone in the target compound may favor solubility and oxidative stability.
- Synthetic Accessibility : The imidazopyridine derivatives are synthesized via one-pot reactions (), whereas the cyclopenta[c]pyrazole core may require multi-step cyclization strategies.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Challenges : The cyclopenta[c]pyrazole core requires precise regiochemical control during cyclization, whereas imidazopyridines are more straightforward to synthesize via multicomponent reactions.
- Unanswered Questions : The impact of 2,5-dichloro substitution on receptor selectivity or metabolic clearance remains uncharacterized and warrants further study.
Q & A
Q. How can metabolic pathways be studied using isotopic labeling?
- Methodology :
- Synthesize a 13C-labeled analog at the carboxamide carbonyl.
- Track metabolic fate in vitro via LC-MS/MS, correlating fragmentation patterns with degradation products.
- Use 19F-NMR (if fluorine substituents are added) for real-time monitoring () .
Methodological Tables
Table 1 : Key Spectroscopic Benchmarks for Structural Validation
Table 2 : Computational Parameters for Reaction Optimization
| Method | Software/Tool | Key Outputs |
|---|---|---|
| DFT | Gaussian, ORCA | Transition state energies, ΔG‡ |
| Molecular Dynamics | GROMACS | Solvent interaction profiles |
| DoE | JMP, Minitab | Critical factor identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
